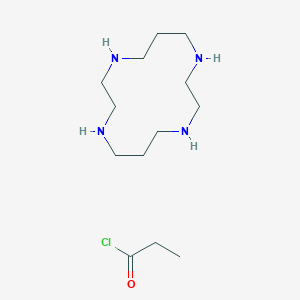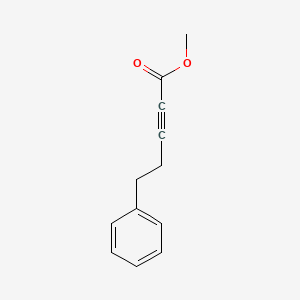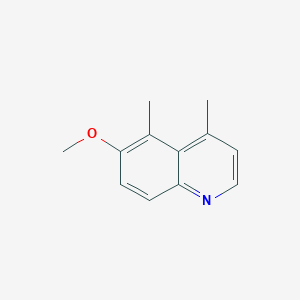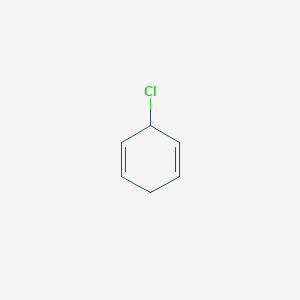
5,9-Dibromo-7-(2-methylpropyl)trideca-5,8-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,9-Dibromo-7-(2-methylpropyl)trideca-5,8-diene is an organic compound characterized by its unique structure, which includes two bromine atoms and a branched alkyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Dibromo-7-(2-methylpropyl)trideca-5,8-diene typically involves the bromination of a suitable precursor. One common method is the bromination of 7-(2-methylpropyl)trideca-5,8-diene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
5,9-Dibromo-7-(2-methylpropyl)trideca-5,8-diene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Dehydrohalogenation can lead to the formation of alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
科学的研究の応用
5,9-Dibromo-7-(2-methylpropyl)trideca-5,8-diene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential as a lead compound in drug discovery and development.
作用機序
The mechanism of action of 5,9-Dibromo-7-(2-methylpropyl)trideca-5,8-diene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its bromine atoms and alkyl chain may interact with specific molecular targets, potentially affecting enzyme activity or receptor binding.
類似化合物との比較
Similar Compounds
1,2-Tridecadiene: A related compound with a similar carbon backbone but lacking bromine atoms.
5,8-Tridecadiene: Another related compound with a different substitution pattern.
特性
CAS番号 |
824959-89-9 |
|---|---|
分子式 |
C17H30Br2 |
分子量 |
394.2 g/mol |
IUPAC名 |
5,9-dibromo-7-(2-methylpropyl)trideca-5,8-diene |
InChI |
InChI=1S/C17H30Br2/c1-5-7-9-16(18)12-15(11-14(3)4)13-17(19)10-8-6-2/h12-15H,5-11H2,1-4H3 |
InChIキー |
QCBOZDKVBJWIAO-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=CC(CC(C)C)C=C(CCCC)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,3,5-Trimethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14222159.png)
![Carbamic acid, [1-(aminothioxomethyl)cyclopropyl]-, phenylmethyl ester](/img/structure/B14222160.png)

![Cyclopentanone, 2-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]-, (2S)-](/img/structure/B14222172.png)

![(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate](/img/structure/B14222176.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-quinoxalinyl)-](/img/structure/B14222180.png)


![Hexanoic acid, 6-[methyl[(1S)-1-methyl-2-phenylethyl]amino]-](/img/structure/B14222188.png)


